molecular formula C9H14N2O B13254028 1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde

1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13254028
M. Wt: 166.22 g/mol
InChI Key: YOUQZJBOWHJUEK-UHFFFAOYSA-N
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Description

1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethyl group at position 1, an isopropyl group at position 2, and a formyl group at position 5 of the imidazole ring.

Preparation Methods

The synthesis of 1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-2-(propan-2-yl)imidazole with a formylating agent such as formic acid or formamide can yield the desired carbaldehyde derivative. Industrial production methods may involve optimized reaction conditions, including temperature control, solvent selection, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Scientific Research Applications

1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Medicine: Imidazole derivatives, including this compound, are investigated for their potential pharmacological properties, such as antimicrobial, antifungal, and anticancer activities.

    Industry: It is utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and catalytic processes. Additionally, the formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.

Comparison with Similar Compounds

1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde can be compared with other imidazole derivatives, such as:

    1-Methyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-2-methyl-1H-imidazole-5-carbaldehyde: Similar structure but with a methyl group at position 2 instead of an isopropyl group.

    1-Ethyl-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde: Similar structure but with the formyl group at position 4 instead of position 5.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions on the imidazole ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-ethyl-2-propan-2-ylimidazole-4-carbaldehyde

InChI

InChI=1S/C9H14N2O/c1-4-11-8(6-12)5-10-9(11)7(2)3/h5-7H,4H2,1-3H3

InChI Key

YOUQZJBOWHJUEK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=C1C(C)C)C=O

Origin of Product

United States

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